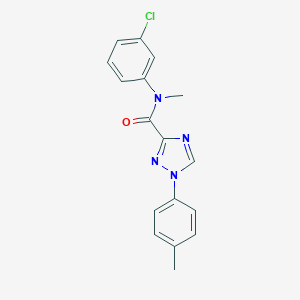![molecular formula C17H14BrNO2 B278996 2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as BMA-12 and has a molecular formula of C20H18BrNOS.
作用機序
The mechanism of action of BMA-12 is not fully understood. However, it has been suggested that BMA-12 induces apoptosis in cancer cells by activating the caspase pathway. BMA-12 has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
BMA-12 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMA-12 has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
実験室実験の利点と制限
One of the advantages of BMA-12 is its potential applications in medicinal chemistry. It has been found to exhibit anticancer and antimicrobial properties, which makes it a promising candidate for drug development. However, one of the limitations of BMA-12 is its low solubility in water, which may limit its potential applications.
将来の方向性
There are several future directions for the study of BMA-12. One potential direction is to investigate its potential applications in material science. BMA-12 has been found to exhibit fluorescence properties, which makes it a promising candidate for the development of fluorescent probes. Another potential direction is to investigate its potential applications in drug delivery systems. BMA-12 has been shown to have low toxicity, which makes it a promising candidate for drug delivery applications.
合成法
The synthesis of BMA-12 involves the reaction of 2-bromocinnamaldehyde with 7-amino-2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of BMA-12 with a yield of approximately 70%.
科学的研究の応用
BMA-12 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. BMA-12 has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C17H14BrNO2 |
分子量 |
344.2 g/mol |
IUPAC名 |
2-[(E)-3-(2-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14BrNO2/c1-19-15-9-5-3-7-13(17(15)21)16(20)11-10-12-6-2-4-8-14(12)18/h2-11H,1H3,(H,19,21)/b11-10+ |
InChIキー |
RZWNIEVRGRWJNM-ZHACJKMWSA-N |
異性体SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Br |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br |
正規SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)



![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

